4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
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Overview
Description
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol It is characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to an acetophenone backbone
Preparation Methods
The synthesis of 4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a useful probe in studying enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers with high thermal stability and unique electronic properties
Mechanism of Action
The mechanism of action of 4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The acetophenone moiety can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenone derivatives, such as:
2,2,2-Trifluoroacetophenone: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromo group instead of a nitro group, leading to different reactivity and applications.
4’-Chloro-2,2,2-trifluoroacetophenone: Similar to the bromo derivative but with a chloro group, affecting its chemical properties and uses .
Properties
Molecular Formula |
C9H6F3NO3 |
---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H6F3NO3/c1-5-2-3-6(4-7(5)13(15)16)8(14)9(10,11)12/h2-4H,1H3 |
InChI Key |
PMTPWJJILUIJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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